![molecular formula C20H18F4N6O B2681796 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)azetidine-3-carboxamide CAS No. 2034232-23-8](/img/structure/B2681796.png)
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C20H18F4N6O and its molecular weight is 434.399. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation of Novel Heterocyclic Compounds
A novel series of pyrazolopyrimidines and their derivatives were synthesized, showcasing a methodology for creating compounds with potential anticancer and anti-5-lipoxygenase activities. This synthesis route highlights the versatility of pyrazolopyrimidine structures in drug design and their relevance in therapeutic applications, particularly in cancer treatment and inflammation reduction (Rahmouni et al., 2016).
Anticancer Activity of Pyrazolopyrimidine Derivatives
Another study focused on the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, revealing its significant inhibition on the proliferation of some cancer cell lines. This finding underscores the potential of pyrazolopyrimidine derivatives as anticancer agents, contributing to the development of new therapeutic options for cancer treatment (Liu et al., 2016).
Development of Anti-inflammatory and Anticancer Agents
Research into antipyrinyl-pyrazolo[1,5-a]pyrimidines demonstrated not only the synthetic feasibility under ultrasound irradiation but also their biological activities. The synthesized compounds were evaluated for their anti-inflammatory and anticancer activities, revealing promising therapeutic potentials. This approach highlights the importance of integrating novel synthetic techniques with biological evaluations to discover potential therapeutic agents (Kaping et al., 2020).
Translocator Protein 18 kDa (TSPO) Ligands for Neuroinflammation
A series of pyrazolo[1,5-a]pyrimidines were synthesized and evaluated as ligands for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds showed subnanomolar affinity for TSPO, indicating their potential use in detecting and studying neuroinflammation via positron emission tomography (PET) imaging. This research contributes to the development of diagnostic tools for neuroinflammatory conditions (Damont et al., 2015).
Antimicrobial and Antiproliferative Activities of Novel Heterocycles
The synthesis and biological activity evaluation of new heterocycles, including pyrazolo[3,4-d]pyrimidine derivatives, highlighted their antimicrobial and antiproliferative activities. This research emphasizes the role of novel heterocyclic compounds in developing new antimicrobial agents and cancer therapeutics, showcasing the broad applicability of these compounds in medicinal chemistry (Fahim et al., 2021).
Propiedades
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F4N6O/c1-11-5-12(2)30(28-11)18-7-17(25-10-26-18)29-8-13(9-29)19(31)27-14-3-4-16(21)15(6-14)20(22,23)24/h3-7,10,13H,8-9H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSSPJJIVCRKPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=CC(=C(C=C4)F)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F4N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)azetidine-3-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.